![molecular formula C19H15FN6O2S B2480468 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 863460-07-5](/img/structure/B2480468.png)

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical belongs to a category of compounds known for their potential in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors, or as ligands for certain receptors. Compounds with similar structures, such as triazolopyrimidines and derivatives thereof, have been explored for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from base heterocyclic compounds and incorporating various functional groups through reactions like alkylation, acylation, and sulfanylation. For example, derivatives of triazolopyrimidine have been synthesized by condensing 3-amino-1,2,4-triazole with different ketones or aldehydes, followed by cyclization and functional group modifications (Astakhov et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic and crystallographic techniques. X-ray diffraction analysis reveals the coplanar or nearly coplanar arrangement of the core heterocyclic system, while NMR and IR spectroscopy provide insights into the electronic environment of different atoms and the presence of specific functional groups (Hu et al., 2011).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including nucleophilic addition, rearrangement, and redox reactions. The chemical reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic structure of the molecule. Modifications at specific sites can lead to changes in biological activity and physical properties (Albert & Pendergast, 1972).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. These properties are determined through experimental measurements and can be influenced by molecular modifications (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for the compound's application in drug development. Computational studies, including quantum chemical calculations and molecular docking, can provide insights into the molecule's interaction with biological targets and predict its pharmacological profile (Mary et al., 2020).

Scientific Research Applications

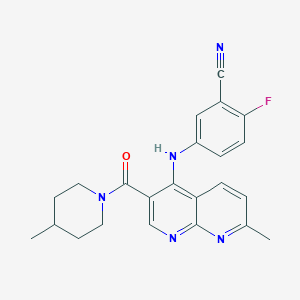

Modification as PI3K Inhibitors for Anticancer Applications

Research by Wang et al. (2015) discusses the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors by replacing the acetamide group with alkylurea. The study synthesized several derivatives with potent antiproliferative activities against human cancer cell lines, highlighting the compounds' potential as effective anticancer agents with low toxicity. This suggests a route for developing new anticancer therapies based on the structural modification of related compounds (Wang et al., 2015).

Radiosynthesis for PET Imaging

Dollé et al. (2008) discuss the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, derived from the related chemical structure. This research provides insights into the diagnostic applications of such compounds in neurology and oncology through advanced imaging techniques (Dollé et al., 2008).

Potential Antiasthma Agents

Medwid et al. (1990) report on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. The compounds exhibited mediator release inhibition properties, suggesting their potential use in asthma therapy (Medwid et al., 1990).

Molecular Probes for A2A Adenosine Receptor

Kumar et al. (2011) elaborate on the development of molecular probes for the A2A adenosine receptor based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold. These probes could be significant for studying neurological disorders and developing related therapeutics (Kumar et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . Some compounds in this class have been found to inhibit LSD1 , a lysine-specific histone demethylase.

Mode of Action

Based on the class of compounds it belongs to, it may interact with its targets by forming hydrogen bonds . The nitrogen atom in the pyridine ring could potentially form a hydrogen bond with a suitable amino acid residue in the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. If the compound does indeed inhibit lsd1 as some other [1,2,3]triazolo[4,5-d]pyrimidine derivatives do , it could potentially affect histone methylation patterns and thereby influence gene expression.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If the compound does inhibit LSD1, it could potentially alter gene expression patterns, which could have various downstream effects depending on the specific genes affected .

properties

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O2S/c1-28-15-8-4-13(5-9-15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)14-6-2-12(20)3-7-14/h2-9,11H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFNEFWNKQUUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)